molecular formula C20H21N3O6S B12207772 4-[5-(3-hydroxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(3-hydroxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12207772
M. Wt: 431.5 g/mol
InChI Key: OAXYYJYPJOWRSN-UHFFFAOYSA-N
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Description

4-[5-(3-hydroxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-hydroxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves a multi-step process. One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or palladium can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-hydroxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, oxygen in DMSO.

    Reduction: Hydrazine derivatives.

    Substitution: Aryl halides, copper powder.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(3-hydroxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit acetylcholinesterase activity, leading to changes in nerve impulse transmission . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-hydroxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific substitution pattern and the presence of both hydroxy and methanesulfonamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other pyrazole derivatives .

Properties

Molecular Formula

C20H21N3O6S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[3-(3-hydroxyphenyl)-5-[2-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C20H21N3O6S/c1-30(28,29)22-16-8-3-2-7-15(16)17-12-18(13-5-4-6-14(24)11-13)23(21-17)19(25)9-10-20(26)27/h2-8,11,18,22,24H,9-10,12H2,1H3,(H,26,27)

InChI Key

OAXYYJYPJOWRSN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC(=CC=C3)O)C(=O)CCC(=O)O

Origin of Product

United States

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